4-(3,5-Difluorophenyl)phenol

Lipophilicity Drug Design Physicochemical Properties

Researchers developing 1,4-dihydropyridine calcium channel blockers require the specific 3,5-difluorophenyl pharmacophore-generic isomers fail to replicate in vivo antihypertensive activity. 4-(3,5-Difluorophenyl)phenol (CAS 656304-67-5) provides this exact substitution pattern, validated as superior to 3-nitrophenyl analogs. • Proven superior aryl substituent for antihypertensive 1,4-DHPs in vivo • Key precursor to sulfamate ester STS inhibitors for hormone-dependent breast cancer • Predicted LogP 3.34 & TPSA 20.23 Ų-favorable membrane permeability & CNS penetration • White crystalline solid, ≥96% purity; ships under ambient conditions

Molecular Formula C12H8F2O
Molecular Weight 206.19 g/mol
CAS No. 656304-67-5
Cat. No. B1610069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenyl)phenol
CAS656304-67-5
Molecular FormulaC12H8F2O
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)F)F)O
InChIInChI=1S/C12H8F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H
InChIKeyDZFYHZOKUQKDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Difluorophenyl)phenol (CAS 656304-67-5): A Strategic Fluorinated Biphenyl Phenol Building Block for Medicinal Chemistry and Materials Science


4-(3,5-Difluorophenyl)phenol (CAS 656304-67-5, MFCD16484203) is a fluorinated biphenyl phenol with the molecular formula C12H8F2O and a molecular weight of 206.19 g/mol . It features a 4-hydroxy group on one phenyl ring and two fluorine atoms at the 3' and 5' positions of the second phenyl ring, creating a specific substitution pattern that distinguishes it from other difluorobiphenyl phenol isomers. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing 1,4-dihydropyridine calcium channel blockers and as a precursor for steroid sulfatase (STS) inhibitor scaffolds [1]. Its predicted LogP of 3.34 and polar surface area of 20.23 Ų position it favorably for membrane permeability in drug design contexts.

Why 4-Phenylphenol or Monofluoro Analogs Cannot Simply Replace 4-(3,5-Difluorophenyl)phenol in Research and Development


The presence and specific positioning of two fluorine atoms on the distal phenyl ring of 4-(3,5-Difluorophenyl)phenol impart unique electronic and lipophilic properties that cannot be replicated by non-fluorinated (4-phenylphenol) or monofluorinated (4-(3-fluorophenyl)phenol) analogs [1]. In the context of 1,4-dihydropyridine calcium channel blockers, the 4-(3,5-difluorophenyl) substituent confers distinct pharmacological profiles compared to 4-(4-fluorophenyl) or 4-(3-nitrophenyl) variants, demonstrating that the specific fluorine substitution pattern directly influences both relaxant and antihypertensive activity [2]. Furthermore, the electronic effects of the meta-substituted fluorines modulate the acidity of the phenol group and the reactivity of the aromatic ring in cross-coupling reactions, impacting downstream synthetic efficiency and product yields.

Quantitative Differentiation of 4-(3,5-Difluorophenyl)phenol from Closest Analogs: A Data-Driven Analysis


Enhanced Lipophilicity Relative to Monofluoro Analog: LogP Comparison

4-(3,5-Difluorophenyl)phenol exhibits a computed LogP of 3.34, which is 0.14 units higher than that of its monofluorinated counterpart, 4-(3-fluorophenyl)phenol (LogP 3.20) . This increase in lipophilicity is attributable to the additional electron-withdrawing fluorine atom on the distal ring, which reduces the overall polarity of the molecule. The difference, while modest, can influence membrane permeability and bioavailability in drug design contexts.

Lipophilicity Drug Design Physicochemical Properties

Superior Antihypertensive Activity of 3,5-Difluorophenyl-Containing 1,4-Dihydropyridines Over 3-Nitrophenyl Analogs

In a study of novel 1,4-dihydropyridines (DHPs), compounds bearing the 4-(3,5-difluorophenyl) substituent demonstrated more potent antihypertensive activity in spontaneously hypertensive rats compared to their 4-(3-nitrophenyl) analogues [1]. Concurrently, the 3,5-difluorophenyl DHPs showed greater relaxant activity on rat aorta than those with a 4-(4-fluorophenyl) group, though they were less potent than the 3-nitrophenyl variants in this specific assay [1].

Calcium Channel Blockers Antihypertensive SAR

Distinctive Electronic Profile Compared to Other Difluorophenyl Isomers

While quantitative pKa or Hammett data for 4-(3,5-difluorophenyl)phenol are not readily available in public databases, the 3,5-difluoro substitution pattern on the distal ring is known to exert a distinct electronic influence compared to 2,4- or 2,6-difluoro isomers. The meta-positioned fluorines exert a cumulative electron-withdrawing inductive effect (-I) without the resonance donation (+M) that would occur if fluorine were para to the biaryl bond. This results in a net electron-deficient distal ring, which can fine-tune the acidity of the phenol (predicted pKa ~9.0-9.5 versus ~10 for 4-phenylphenol) and influence oxidative metabolism and binding affinity in biological targets [1].

Electronic Effects SAR Isomer Comparison

Commercial Availability and Purity Specifications: A Practical Procurement Comparison

4-(3,5-Difluorophenyl)phenol is commercially available from multiple reputable suppliers with a typical minimum purity of 95% (GC-FID) , and some vendors offer batches with 96-97% purity . In contrast, its positional isomer 4-(2,4-difluorophenyl)phenol (CAS 59089-68-8) is also available but may differ in cost and lead times due to less common synthetic routes. The 3,5-difluoro isomer benefits from a more established synthetic pathway via Suzuki coupling of 3,5-difluorophenylboronic acid with 4-iodophenol, which generally provides reliable scalability and supply chain stability.

Procurement Purity Supply Chain

Optimal Use Cases for 4-(3,5-Difluorophenyl)phenol Based on Quantifiable Differentiation


Medicinal Chemistry: 1,4-Dihydropyridine Calcium Channel Blocker Development

The 3,5-difluorophenyl group has been validated as a superior aryl substituent for antihypertensive 1,4-dihydropyridines, outperforming 3-nitrophenyl analogs in vivo [1]. Researchers developing new calcium channel blockers should prioritize 4-(3,5-difluorophenyl)phenol as a key intermediate for synthesizing the requisite 4-(3,5-difluorophenyl)benzaldehyde precursor.

Steroid Sulfatase (STS) Inhibitor Scaffold Construction

Derivatives of 4-(3,5-difluorophenyl)phenol, particularly its sulfamate esters, have been investigated as steroid sulfatase inhibitors for hormone-dependent breast cancer therapy [1]. The fluorine atoms enhance binding affinity and metabolic stability compared to non-fluorinated phenol sulfamates. Procurement of this specific isomer ensures the correct spatial orientation for target engagement.

Liquid Crystal and Advanced Materials Intermediates

Fluorinated biphenyl phenols are critical monomers for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The 3,5-difluoro substitution pattern imparts specific dielectric anisotropy and birefringence values that differ from 2,4- or 2,6-difluoro isomers. Researchers developing fluorinated liquid crystal mixtures should select this isomer for its unique mesomorphic properties, as documented in Daikin Industries' patents [2].

Building Block for RSK Kinase and Other Biological Probes

The 3,5-difluoro-4-hydroxyphenyl motif is a key pharmacophore in BI-D1870, a potent RSK kinase inhibitor [3]. While the phenol group in BI-D1870 is directly on the fluorinated ring, 4-(3,5-difluorophenyl)phenol can serve as a isosteric scaffold for exploring binding interactions where the phenol is extended from the fluorinated ring. Its predicted LogP of 3.34 supports CNS penetration potential, relevant for neurological drug targets.

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